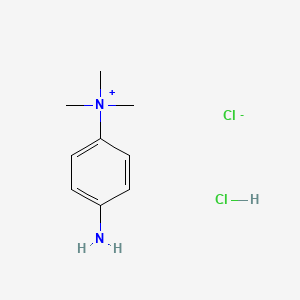![molecular formula C8H6N2O4S2 B11762519 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid: is a heterocyclic compound that features a thiophene ring fused with a thieno[2,3-b]thiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate dicarboxylic acid derivatives with thiophene intermediates under controlled conditions. Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound at scale.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Its derivatives have been studied for their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, its derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) in cancer cells, leading to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
- 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
- Thieno[3,2-b]thiophene-2,5-dicarboxylic acid
Uniqueness: Compared to its methylated or unsubstituted counterparts, the amino groups provide additional sites for chemical modification, enhancing its versatility in synthetic chemistry and material science .
Properties
Molecular Formula |
C8H6N2O4S2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H6N2O4S2/c9-2-1-3(10)5(7(13)14)16-8(1)15-4(2)6(11)12/h9-10H2,(H,11,12)(H,13,14) |
InChI Key |
MNNQTVCIMMUPMB-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(SC(=C1N)C(=O)O)SC(=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate](/img/structure/B11762437.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)
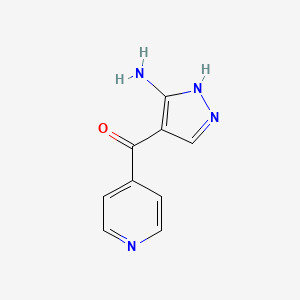

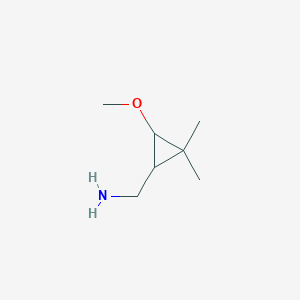
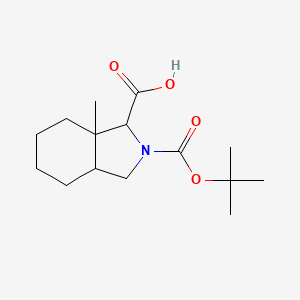
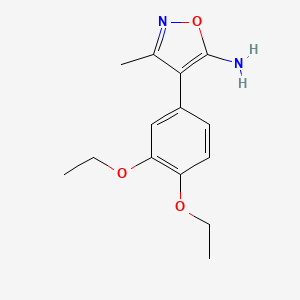

![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)
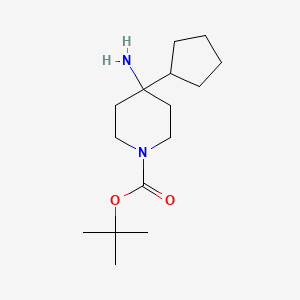
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11762518.png)
